Methyl 2-s-benzoyl-3,4-o-cyclohexane-1,1-diyl-2-thiopentopyranoside
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Overview
Description
Methyl 2-s-benzoyl-3,4-o-cyclohexane-1,1-diyl-2-thiopentopyranoside is a complex organic compound characterized by its unique structural features. This compound contains a benzoyl group, a cyclohexane ring, and a thiopentopyranoside moiety, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-s-benzoyl-3,4-o-cyclohexane-1,1-diyl-2-thiopentopyranoside typically involves multiple steps, including the formation of the cyclohexane ring, the introduction of the benzoyl group, and the attachment of the thiopentopyranoside moiety. Common reagents used in these reactions include benzoyl chloride, cyclohexanone, and thioglycosides. The reaction conditions often require the use of catalysts such as Lewis acids and bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-s-benzoyl-3,4-o-cyclohexane-1,1-diyl-2-thiopentopyranoside undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzoyl group, using nucleophiles like amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Methyl 2-s-benzoyl-3,4-o-cyclohexane-1,1-diyl-2-thiopentopyranoside has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of Methyl 2-s-benzoyl-3,4-o-cyclohexane-1,1-diyl-2-thiopentopyranoside involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Tembotrione: An aromatic ketone with a similar benzoyl group and cyclohexane ring structure.
2-Chloro-4-(methylsulfonyl)-3-((2,2,2-trifluoroethoxy)methyl)benzoic acid: Another compound with a benzoyl group and additional functional groups.
Uniqueness
Methyl 2-s-benzoyl-3,4-o-cyclohexane-1,1-diyl-2-thiopentopyranoside is unique due to its specific combination of structural features, including the thiopentopyranoside moiety, which is not commonly found in similar compounds
Properties
CAS No. |
30538-24-0 |
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Molecular Formula |
C19H24O5S |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
S-(6-methoxyspiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,1'-cyclohexane]-7-yl) benzenecarbothioate |
InChI |
InChI=1S/C19H24O5S/c1-21-18-16(25-17(20)13-8-4-2-5-9-13)15-14(12-22-18)23-19(24-15)10-6-3-7-11-19/h2,4-5,8-9,14-16,18H,3,6-7,10-12H2,1H3 |
InChI Key |
JMKKWCDKSRRZFE-UHFFFAOYSA-N |
Canonical SMILES |
COC1C(C2C(CO1)OC3(O2)CCCCC3)SC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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